molecular formula C6H11N3O5 B1265858 6-Azido-6-deoxy-D-glucose CAS No. 20847-05-6

6-Azido-6-deoxy-D-glucose

Cat. No.: B1265858
CAS No.: 20847-05-6
M. Wt: 205.17 g/mol
InChI Key: HEYJIJWKSGKYTQ-JGWLITMVSA-N
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Description

Historical Context and Significance in Glycoscience Research

The journey to understanding the complex roles of sugars (glycans) in biology has been marked by the development of innovative chemical tools. The introduction of the azido (B1232118) group into sugars, creating "azido sugars," was a significant milestone in this journey. The azide (B81097) group, being small and generally non-interactive with biological systems, serves as a powerful chemical handle. nih.gov

While the precise first synthesis of 6-Azido-6-deoxy-D-glucose is not easily traced to a single seminal publication, its emergence is deeply rooted in the broader development of synthetic carbohydrate chemistry. The general strategy for synthesizing 6-azido-6-deoxy sugars typically involves the selective activation of the primary hydroxyl group at the C-6 position of a suitably protected glucose derivative, followed by nucleophilic substitution with an azide source, such as sodium azide. mdpi.com

The significance of this compound grew in parallel with the rise of "bioorthogonal chemistry," a term coined by chemist Carolyn Bertozzi. wikipedia.orgcas.org This field involves chemical reactions that can occur within living systems without interfering with native biochemical processes. cas.org Azido sugars, including this compound, became central to this concept. Their ability to be metabolized by cells and incorporated into glycans, followed by specific chemical ligation to reporter molecules, opened up new frontiers in studying glycosylation. nih.gov

Fundamental Role as a Bioorthogonal Chemical Tool in Carbohydrate Biology Research

This compound's primary role in research is that of a bioorthogonal chemical reporter. sigmaaldrich.com This means it can be introduced into biological systems, such as living cells, where it is treated by the cellular machinery as if it were natural glucose to some extent. sigmaaldrich.com Once inside the cell, it can be metabolized and incorporated into various glycoconjugates (proteins and lipids with attached glycans).

The key to its utility lies in the azide group. This functional group is essentially invisible to the cell's natural processes but can be specifically targeted by externally introduced molecules through highly selective chemical reactions, most notably the Staudinger ligation and the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (often termed "click chemistry"). nih.gov This allows researchers to attach probes, such as fluorescent dyes or affinity tags (like biotin), to the glycans that have incorporated the azido sugar. acs.org

This ability to "tag" and then visualize or isolate specific glycans has provided profound insights into:

Glycan Trafficking and Localization: Researchers can track the movement and location of specific glycans within and on the surface of cells.

Protein-Specific Glycosylation: It enables the identification of which proteins are glycosylated and where the glycosylation sites are. sigmaaldrich.com

Metabolic Flux: The extent of incorporation of the azido sugar can provide information about the metabolic activity of certain pathways.

Detailed Research Findings:

A notable application of this compound is in the study of O-GlcNAcylation, a type of glycosylation that occurs inside the cell and plays a crucial role in regulating a vast array of cellular processes. Research has shown that the per-O-acetylated version of 6-Azido-6-deoxy-glucose can be taken up by mammalian cells and metabolically converted into UDP-6-azido-6-deoxy-glucose. This azido-sugar donor is then utilized by the enzyme O-GlcNAc transferase (OGT) to modify intracellular proteins. This has allowed for the labeling and identification of O-GlcNAcylated proteins, revealing the surprising promiscuity of OGT for its sugar substrates. nih.gov

Furthermore, studies have utilized this compound to visualize protein-specific glycation in living cells, offering a powerful method to study the complex processes involved in the non-enzymatic attachment of sugars to proteins, which is implicated in various diseases. sigmaaldrich.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 20847-05-6 sigmaaldrich.comnih.govscbt.com
Molecular Formula C₆H₁₁N₃O₅ sigmaaldrich.comnih.govscbt.com
Molecular Weight 205.17 g/mol sigmaaldrich.comnih.govscbt.com
Appearance Solid sigmaaldrich.com
Reaction Suitability Click Chemistry sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJIJWKSGKYTQ-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943099
Record name 6-Azido-6-deoxyhexose
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20847-05-6
Record name 6-Azido-6-deoxy-D-glucose
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Record name 6-Azido-6-deoxyhexose
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Record name 6-Azido-6-deoxy-D-glucose
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Record name 6-AZIDO-6-DEOXY-D-GLUCOSE
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Synthetic Methodologies for 6 Azido 6 Deoxy D Glucose and Its Analogues

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis provides an elegant and efficient alternative to purely chemical methods, combining the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.gov This strategy often involves the chemical synthesis of a modified sugar precursor, which is then accepted by one or more enzymes in a biosynthetic pathway to yield the final product. nih.gov Many carbohydrate biosynthetic enzymes can tolerate the substitution of a hydroxyl group with an azido (B1232118) group. nih.gov

A common chemoenzymatic route involves the synthesis of sugar nucleotide analogues. For instance, UDP-6-azido-GlcNAc, an analogue of the target compound, has been synthesized using a two-enzyme system. sci-hub.se The process begins with the chemical synthesis of 6-azido-N-acetylglucosamine (GlcNAc6N3), which is then phosphorylated by the kinase NahK to produce 6-azido GlcNAc-1-phosphate. sci-hub.se This intermediate is subsequently converted to the final UDP-sugar derivative by the uridyl transferase GlmU. sci-hub.se By optimizing reaction times and enzyme concentrations, high yields of the phosphorylated (81%) and uridylated products can be achieved. sci-hub.se

Similarly, GDP-azidodeoxymannoses, which are mannose analogues of the target compound, have been successfully prepared. rsc.org The synthesis starts with chemically prepared azidomannose-1-phosphates, which are then reacted with GTP using the enzyme GDP-Mannosepyrophosphorylase (GDP-ManPP) from Salmonella enterica. rsc.org This method has proven effective for producing GDP-2-, 3-, 4-, or 6-azidomannoses. rsc.org

Another example involves the trehalose (B1683222) synthase (TreT) enzyme, which can convert commercially available 6-azido-6-deoxy-D-glucose into 6,6'-diazido-6,6'-dideoxytrehalose (B1496920) (6-TreAz), an established chemical reporter for metabolic labeling. google.com The scalability of this method was demonstrated by producing 6.7 mg of 6-TreAz from 4.1 mg of this compound, achieving an isolated yield of 92%. google.com

Table 1: Enzymes in Chemoenzymatic Synthesis of Azido-Sugars

Enzyme Substrate(s) Product Reference
NahK (kinase) 6-azido GlcNAc, ATP 6-azido GlcNAc-1-phosphate sci-hub.se
GlmU (uridyl transferase) 6-azido GlcNAc-1-phosphate, UTP UDP-6-azido-GlcNAc sci-hub.se
GDP-ManPP Azidomannose-1-phosphate, GTP GDP-azidodeoxymannose rsc.org

Classical Chemical Synthesis Approaches

Classical organic synthesis remains a cornerstone for producing this compound, relying on well-established reactions for the regioselective modification of carbohydrates.

The most common and reliable method for introducing an azide (B81097) at the C-6 position of glucose is through the nucleophilic substitution of a sulfonate ester. This multi-step process leverages the high reactivity of the primary C-6 hydroxyl group.

A representative protocol begins with a suitably protected glucose derivative. For example, starting from 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, the C-6 hydroxyl group is activated by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) to introduce a tosylate group, which is an excellent leaving group. mdpi.com The subsequent reaction of this 6-O-tosyl intermediate with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 65-120 °C) results in the Sₙ2 displacement of the tosylate by the azide ion, affording the 6-azido-6-deoxy product. mdpi.com Finally, removal of the protecting groups, such as the isopropylidene or acetyl groups, yields the target compound. mdpi.com

This strategy is highly effective due to the steric accessibility of the C-6 position, which allows for high regioselectivity. Triflate (Tf) groups, which are even better leaving groups than tosylates, are also used for this transformation, often in the synthesis of complex analogues. mdpi.comnih.gov The conversion of polysaccharide tosylates, such as cellulose (B213188) tosylate, with sodium azide to yield 6-deoxy-6-azido cellulose further demonstrates the broad applicability of this reaction. ncsu.edu

Table 2: Example of Synthesis via Sulfonate Substitution

Starting Material Reagents Key Intermediate Final Product Yield Reference
2-propynyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside 1. MeONa; 2. TsCl, pyridine; 3. NaN₃, DMF 2-propynyl 6-O-tosyl-β-D-glucoside 2-propynyl 6-azido-6-deoxy-β-D-glucoside 66% (tosylation step)

An alternative to using sulfonate leaving groups is the substitution of a halogen at the C-6 position. Intermediates such as 6-Chloro-6-deoxy-D-glucose or 6-Deoxy-6-iodo-D-glucose can serve as precursors. chemsynlab.comchemsynlab.com The synthesis of these halogenated sugars can be achieved through various methods, including reductive chlorination of glucose. chemsynlab.com Once formed, the C-6 halogen is displaced by an azide nucleophile in a reaction analogous to the substitution of sulfonates.

This approach has also been applied to polysaccharides. For example, 6-Azido-6-deoxy-curdlan was synthesized in a one-pot reaction from curdlan (B1160675) using triphenylphosphine, carbon tetrabromide, and sodium azide in DMF. jlu.edu.cn In this reaction, a bromo-intermediate is likely formed in situ at the C-6 position, which is then immediately substituted by the azide ion to give the final product. jlu.edu.cn

The Fischer glycosylation method can be adapted to produce azido-glycopyranosides, which are valuable analogues. This acid-catalyzed reaction typically involves treating an unprotected sugar with an alcohol in the presence of a strong acid. researchgate.netresearchgate.net

In an improved procedure, free sugars such as D-glucose are reacted with an azido-alcohol, like 2-azidoethanol, using sulfuric acid immobilized on silica (B1680970) as a catalyst. researchgate.netresearchgate.net The use of ultrasound has been shown to remarkably accelerate these reactions, reducing reaction times from several hours to as little as 15-30 minutes and providing good yields. researchgate.netresearchgate.net This method typically produces a mixture of α and β anomers, with the α-glycopyranoside often being the dominant product. researchgate.net This route offers a direct way to synthesize glycosides with an azide-functionalized aglycone, which are important intermediates for chemoselective ligation reactions. researchgate.net

The synthesis of this compound or its isomers is often a critical step within the multi-step synthesis of more complex glycoconjugates and natural product analogues. These syntheses rely heavily on regioselective transformations, where specific hydroxyl groups are chemically distinguished from others using protecting groups.

A notable example is the synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol (PI), which are designed as molecular probes. mdpi.com The synthesis starts from methyl α-D-glucopyranoside and employs numerous regioselective protection and deprotection steps. mdpi.com A key sequence involves the conversion to an intermediate where only the C-6 hydroxyl group is available for modification. This hydroxyl is then converted to a triflate and substituted with azide via an Sₙ2 mechanism to install the azido group, ultimately leading to a 6-azido-6-deoxy-inositol derivative after further transformations. mdpi.com

The Ferrier rearrangement is a powerful reaction in carbohydrate chemistry used to synthesize 2,3-unsaturated glycosides from glycals (1,2-unsaturated sugars). acs.org This reaction is employed as a key step in the synthesis of complex analogues of this compound, particularly carbocyclic inositols. mdpi.comresearchgate.net

In the synthesis of phosphatidylinositol (PI) analogues, a Ferrier rearrangement is one of the pivotal transformations starting from methyl α-D-glucopyranoside. mdpi.com Similarly, the reaction has been applied to the synthesis of enantiopure azido inositol (B14025) analogues, such as 3-azido-3-deoxy- and 4-azido-4-deoxy-D-myo-inositol, starting from readily available azido glucosides. nsf.gov The reaction is typically promoted by a Lewis acid, which catalyzes the cleavage of the C-3 substituent (often an acetate (B1210297) group) and subsequent rearrangement to form the unsaturated carbocycle. acs.org This demonstrates how classical name reactions are integrated into complex synthetic pathways to create functionalized analogues derived from azido sugars. nsf.gov

Derivatization and Functionalization of 6 Azido 6 Deoxy D Glucose

Synthesis of Uridine Diphosphate (UDP) Analogues

Uridine diphosphate-6-azido-6-deoxy-D-glucose (UDP-6-azido-6-deoxy-D-glucose) is a crucial chemical building block for enzymatic saccharide synthesis. mdpi.combeilstein-journals.org Its synthesis provides a substrate for glycosyltransferases, enabling the introduction of an azide-tagged glucose moiety onto proteins and other molecules. Research has shown that mammalian cells can biosynthesize UDP-6-azido-6-deoxy-D-glucose after being treated with its cell-permeable precursor, per-O-acetylated 6-azido-6-deoxy-D-glucose (Ac₄6AzGlc). biosynth.com This intracellular conversion allows for the subsequent transfer of the azido-sugar to proteins by enzymes like O-GlcNAc transferase (OGT). biosynth.com

Chemically, UDP-6-azido-6-deoxy-D-glucose has been utilized to create siderophore conjugates for delivering reagents across bacterial cell membranes and to synthesize fluorescent tags for labeling modified nucleobases in DNA, such as 5-(hydroxymethyl)cytosine. mdpi.commdpi.com The azide (B81097) group can be reduced to an amine, further expanding its synthetic versatility. beilstein-journals.org

Table 1: Applications of UDP-6-azido-6-deoxy-D-glucose

Application Description Reference
Siderophore Conjugates Used to create conjugates capable of transporting functional reagents across bacterial cell membranes. mdpi.com
DNA Labeling The azide is reduced to an amine to create a fluorescent tag for 5-(hydroxymethyl)cytosine. mdpi.com

UDP-6-azido-6-deoxy-N-acetylglucosamine (UDP-6Az-GlcNAc) is an important analogue used as an alternative substrate for N-acetylglucosaminyltransferases. d-nb.info Its synthesis allows for the generation of glycoconjugates containing an azide group, which can then be modified using bioorthogonal chemistry. d-nb.info

To improve synthesis efficiency, enzymatic approaches have been developed. The use of promiscuous recombinant human UDP-GalNAc pyrophosphorylase (AGX1) has shown good tolerance for 6-azido-GlcNAc-1-P, converting it to the corresponding UDP-sugar with yields greater than 60%. diva-portal.org This enzymatic method represents a significant improvement over other enzymes like GlmU, which show very poor yields for 6-azido derivatives. diva-portal.org

Per-O-acetylated Derivatives as Cell-Permeable Probes

To overcome the challenge of delivering polar carbohydrate molecules across the hydrophobic cell membrane, this compound is often functionalized with acetyl groups. The resulting per-O-acetylated this compound (Ac₄6AzGlc) is a cell-permeable metabolic chemical reporter. biosynth.com The acetyl groups render the molecule less polar, facilitating its transport into the cell, where endogenous enzymes remove the acetyl groups, trapping the azido-sugar inside.

Once inside the cell, Ac₄6AzGlc is metabolized into UDP-6-azido-6-deoxy-D-glucose. biosynth.com Studies have shown that treating a variety of mammalian cells with Ac₄6AzGlc leads to robust labeling of a diverse range of intracellular proteins. biosynth.com This labeling pattern is consistent with modifications made by O-GlcNAc transferase (OGT), indicating the enzyme's promiscuity for its donor sugar substrates. biosynth.com The azido (B1232118) group on the labeled proteins can then be visualized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescently tagged alkynes.

Formation of Glycosylated Amino Acid Building Blocks

The azide functionality of this compound provides a powerful tool for constructing glycosylated amino acid building blocks, which are essential for synthesizing glycopeptides and mimics of natural oligosaccharides. One strategy involves using the azide group to participate in a copper-catalyzed 1,3-dipolar cycloaddition ("Click Reaction") with an alkyne-functionalized amino acid derivative.

Research has explored the synthesis of building blocks where the glycan is linked to asparaginic acid via a 1,2,3-triazole spacer, formed by the click reaction. This approach has been applied to couple 6-azido-6-deoxy-1-thio-glycosides with Fmoc-L-Asp(OtBu)-propargyl amide, demonstrating a viable route to these complex structures. Furthermore, studies on the dimerization of glycosides containing both an azido and an alkynyl group have shown the potential to create macrocyclic structures containing two sugar moieties, which could serve as novel ligands or complex glycopeptide scaffolds. This highlights the utility of the 6-azido group as a chemical handle for linking the sugar to amino acid backbones through stable, synthetically accessible triazole linkages.

Integration into Complex Biomolecules

The synthesis of complex biomolecules, such as phosphatidylinositol (PI) derivatives, incorporating this compound has been achieved, creating valuable probes for studying lipid signaling and metabolism. A chemical synthesis has been reported for two 6-azido-6-deoxy derivatives of phosphatidylinositol, featuring different fatty acid chains (saturated vs. unsaturated).

The synthesis starts from methyl α-d-glucopyranoside and involves multiple regioselective transformations, with a Ferrier rearrangement as a key step. The final azido-PI analogues contain an azido group within the inositol (B14025) residue, which serves as a bioorthogonal handle for further functionalization. These probes are designed to investigate PI-related biology, such as PI phosphorylation and its interactions with other molecules in cells. Because the C-6 position is blocked by the azido modification, these probes are not expected to participate in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, offering selectivity for studying other metabolic pathways involving phosphoinositides.

Table 3: Key Steps in the Synthesis of Azido-Phosphatidylinositol Analogues

Step Description Starting Material Reference
Ketone Formation Conversion of the initial glucopyranoside into a ketone intermediate. Methyl α-d-glucopyranoside
Ferrier Rearrangement A key regioselective transformation in the synthetic pathway. Ketone intermediate
Phosphorylation Introduction of the phosphate (B84403) moiety using a phosphoramidite (B1245037) reagent. Azido-inositol intermediate

Siderophore Conjugates for Bacterial Delivery Systems

The functionalization of this compound has been pivotal in the development of advanced bacterial delivery systems, particularly through its conjugation with siderophores. This strategy, often termed the "Trojan Horse" approach, leverages the essential iron acquisition machinery of bacteria to shuttle molecules of interest across their otherwise impermeable cell membranes. frontiersin.orgresearchgate.netnih.gov

Bacteria, especially pathogenic strains, have an absolute requirement for iron for their growth and survival. frontiersin.org In host environments where free iron is scarce, bacteria secrete low-molecular-weight chelating agents called siderophores. These molecules scavenge ferric iron (Fe³⁺) from the surroundings with extremely high affinity. The resulting iron-siderophore complex is then recognized by specific receptors on the bacterial outer membrane and actively transported into the cell. frontiersin.orgnih.gov

Researchers have exploited this natural transport system by chemically linking active molecules, or "payloads," to siderophores. The bacterium, recognizing the siderophore portion, internalizes the entire conjugate, thereby delivering the payload into its cytoplasm or periplasm. frontiersin.org this compound serves as a versatile building block in this context. Its primary utility stems from the azide (N₃) group at the C-6 position. The azide group is a key functional handle for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry." These reactions allow for the efficient and specific covalent attachment of the glucose moiety to a siderophore molecule that has been modified to contain a corresponding alkyne group.

The resulting conjugate combines the bacterial targeting capability of the siderophore with the functional properties of the glucose derivative. While the glucose itself is a fundamental cellular nutrient, its azido-modified form can act as a reporter or be further functionalized. For instance, UDP-6-azido-6-deoxy-D-glucose has been identified as a precursor for synthesizing siderophore conjugates designed to deliver functional reagents across bacterial cell membranes. mybiosource.comcymitquimica.combiosynth.com This approach enables the investigation of bacterial metabolic pathways or the delivery of antimicrobial agents. By mimicking natural siderophores, these synthetic conjugates can overcome permeability barriers that render many potential drugs ineffective against Gram-negative bacteria. frontiersin.org

The design of these conjugates is a multi-component task where the siderophore mimic, the linker, and the payload must be carefully selected to ensure the final molecule is stable, recognized by bacterial receptors, and capable of releasing its payload or acting in its conjugated form. researchgate.net

The table below outlines the conceptual components and findings related to siderophore-based delivery systems.

ComponentExample/TypeFunctionResearch Findings/Applications
Siderophore Catechol-type (e.g., Enterobactin analogue), Hydroxamate-typeBinds to ferric iron and is recognized by specific bacterial outer membrane receptors, initiating transport into the cell.Siderophore-antibiotic conjugates have shown efficacy against pathogenic bacteria like P. aeruginosa and E. coli. frontiersin.orgresearchgate.netacs.org
Linker Chemistry Azide-Alkyne "Click" ChemistryCovalently and stably connects the siderophore to the payload molecule (this compound).The azide group on the glucose derivative provides a reliable handle for conjugation. biosynth.comnih.gov
Payload This compoundThe molecule to be delivered. The glucose can serve as a metabolic probe or a scaffold for other functional groups.Used to synthesize conjugates for delivering functional reagents into bacteria. mybiosource.commolnova.cnnewcompoundmarket.cn Can be used for applications in bacterial detection. biosynth.com
Bacterial Target Gram-negative bacteria (e.g., E. coli, P. aeruginosa)Organisms that rely heavily on siderophore-mediated iron uptake, making them susceptible to the "Trojan Horse" strategy.Growth recovery assays in E. coli and P. aeruginosa mutants have been used to validate the uptake of artificial siderophores. acs.org

Bioorthogonal Chemistry Applications of 6 Azido 6 Deoxy D Glucose

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Glycoconjugate Research

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for labeling glycoconjugates tagged with 6-Azido-6-deoxy-D-glucose. nbinno.com This reaction forms a stable triazole linkage between the azide (B81097) group on the sugar and a terminal alkyne on a probe molecule. biosynth.com The reaction is highly efficient, typically achieving over 90% conversion within an hour at room temperature, and is catalyzed by copper(I), which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

Researchers utilize CuAAC to attach various reporter tags to glycans that have incorporated the azido-sugar. For instance, studies have successfully used CuAAC to:

Visualize protein modifications by attaching alkyne-functionalized fluorescent dyes (e.g., alkyne-TAMRA). nih.gov

Identify and enrich glycoproteins for proteomic analysis by linking them to alkyne-biotin, an affinity tag. nih.gov

Synthesize novel glycoconjugates by reacting the azido-sugar with alkyne-containing molecules, such as derivatives of 8-hydroxyquinoline. mdpi.com

After cells are treated with an acetylated version of 6-azido-6-deoxy-glucose (Ac₄6AzGlc), the compound is metabolized, and the resulting azido-labeled proteins can be detected in cell lysates via CuAAC with an appropriate alkyne tag. nih.gov This approach has been instrumental in identifying known O-GlcNAcylated proteins and discovering new modifications, demonstrating the promiscuity of the O-GlcNAc transferase (OGT) enzyme. nih.govresearchgate.net

CuAAC Application Alkyne Probe Used Purpose Reference
Protein VisualizationAlkyne-TAMRAFluorescent labeling of modified proteins for in-gel analysis. nih.gov
Glycoprotein EnrichmentAlkyne-BiotinAffinity purification of labeled proteins for identification. nih.gov
Glycoconjugate SynthesisPropargyl alcohol derivativesCreation of complex carbohydrate-based structures. mdpi.com
Glycan LabelingAlkyne-containing moleculesPrecise labeling and visualization of glycans in cells. glycodepot.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

While powerful, the cytotoxicity of the copper catalyst in CuAAC limits its application in living organisms. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a copper-free alternative, making it ideal for live-cell imaging and in vivo studies. researchgate.net SPAAC utilizes strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a catalyst. researchgate.net

The reaction rate of SPAAC can be influenced by the position of the azide group on the sugar. Research indicates that 6-azido-6-deoxy-glucose, with its primary azide at the C-6 position, is among the most reactive azido-sugars for SPAAC, facilitating efficient labeling. researchgate.netnih.gov SPAAC has been effectively used to label cell-surface glycans by treating intact cells that have incorporated azido-sugars with cyclooctyne-linked probes. nih.gov For example, after metabolic labeling, reacting cells with DBCO-biotin allows for the detection and analysis of cell-surface glycoconjugates. nih.gov

Parameter CuAAC SPAAC
Catalyst Copper(I)None (strain-promoted)
Key Reagent Terminal AlkyneCyclooctyne (e.g., DBCO)
Live-Cell Compatibility Limited (due to copper toxicity)High
Primary Application In vitro labeling, lysate analysisLive-cell imaging, in vivo tracking

This table provides a comparative overview of CuAAC and SPAAC methodologies.

Copper(I)-Free Click Chemistry for Glycosylation Detection

Copper(I)-free click chemistry, primarily SPAAC, is the method of choice for detecting glycosylation in living systems. researchgate.net This approach allows researchers to visualize the distribution and dynamics of glycans in real-time without perturbing cellular processes with toxic catalysts. nih.gov

A notable application is the development of post-labeling methods for measuring glucose uptake. In one strategy, cells are first incubated with an azide-tagged sugar, such as the related compound 6-azido-6-deoxy-D-galactose (6AzGal), which is taken up by glucose transporters (GLUTs). nih.gov Subsequently, a cell-permeable fluorescent reagent equipped with a cyclooctyne handle (e.g., BDP-DBCO) is added. nih.gov This probe enters the cells and reacts with the incorporated azido-sugar via SPAAC, resulting in intracellular fluorescence that can be quantified to measure sugar uptake at the single-cell level. nih.gov This method has shown that the resulting fluorescent signal is predominantly cytoplasmic, with minimal background from cell surface glycosylation. nih.gov

Development of Fluorescent and Affinity Tags for Glycans

The utility of this compound as a metabolic reporter is fundamentally linked to the diverse array of fluorescent and affinity tags that can be attached to it via click chemistry. frontiersin.org These tags enable the visualization, identification, and purification of the glycoconjugates into which the azido-sugar has been incorporated. nih.gov

Fluorescent Tags: These are molecules that emit light upon excitation, allowing for the direct visualization of labeled glycans using techniques like fluorescence microscopy and flow cytometry. rsc.org A wide variety of fluorescent probes with alkyne or cyclooctyne handles have been developed for this purpose. biosynth.comrsc.org

Affinity Tags: These tags allow for the selective isolation and enrichment of labeled molecules from complex mixtures like cell lysates. researchgate.net Biotin is the most common affinity tag; its high affinity for streptavidin allows for the capture of biotinylated glycoconjugates on streptavidin-coated beads. nih.gov Other epitope tags, like the FLAG-tag, can also be used for purification via immunoprecipitation. nih.gov

Below is a table summarizing some of the tags used in conjunction with azido-sugar metabolic labeling.

Tag Type Specific Example Function Detection/Purification Method Reference
FluorescentTAMRAVisualizationIn-gel fluorescence scanning nih.gov
FluorescentBODIPY-DBCOLive-cell imagingFluorescence microscopy nih.govrsc.org
FluorescentCoumarin, RhodamineCell imagingFluorescence microscopy rsc.org
FluorescentFITCVisualizationFlow cytometry, microscopy nih.gov
AffinityBiotinEnrichment, PurificationStreptavidin blotting/beads nih.gov
Affinity/EpitopeFLAGEnrichment, DetectionAnti-FLAG antibodies (Western blot, IP) nih.gov

The development of this extensive toolkit of chemical reporters and bioorthogonal probes continues to drive new discoveries in glycobiology, providing unprecedented insights into the roles of glycosylation in health and disease. researchgate.netglycodepot.com

Advanced Analytical Methodologies Utilizing 6 Azido 6 Deoxy D Glucose Modifications

Proteomic Identification of Azido-Modified Glycoconjugates

The identification of proteins modified with 6-azido-6-deoxy-D-glucose is achieved through a multi-step process involving metabolic labeling and bioorthogonal chemistry. nih.govresearchgate.net Cells are first cultured with a per-O-acetylated version of 6AzGlc (Ac46AzGlc), which enhances cellular uptake. nih.govpnas.org Inside the cell, esterases remove the acetyl groups, and the native biosynthetic machinery incorporates 6AzGlc into various glycoconjugates. nih.govpnas.org

Once labeled, the azide-modified proteins can be tagged using one of two primary bioorthogonal reactions: the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netmdpi.com In the Staudinger ligation, the azide (B81097) reacts with a phosphine-based probe, such as phosphine-FLAG, to form a stable amide bond. pnas.orgthermofisher.com Alternatively, in CuAAC, the azide reacts with an alkyne-containing probe, like alkyne-biotin. nih.gov These probes introduce an affinity tag (e.g., FLAG or biotin) onto the glycoconjugates. nih.govnih.gov The tagged glycoproteins can then be enriched from complex cell lysates using affinity purification, isolated, and subsequently identified using proteomic techniques like mass spectrometry. nih.govnih.govresearchgate.net This strategy allows for the specific enrichment and identification of glycoproteins that have incorporated the azido-sugar, providing insights into glycosylation events within the cell. pnas.orgpnas.org

Mass Spectrometry-Based Glycoproteomics

Mass spectrometry (MS) is a critical tool for the detailed characterization of glycoproteins labeled with this compound. frontiersin.org Due to the low abundance and structural diversity of glycosylated proteins, an enrichment step is typically required before MS analysis. frontiersin.orgfrontiersin.org Metabolic labeling with 6AzGlc, followed by bioorthogonal tagging with an affinity probe like biotin, enables the selective enrichment of these modified proteins from complex mixtures. nih.govfrontiersin.org

Following enrichment, the isolated glycoproteins are often digested into smaller peptides using enzymes like trypsin. nih.gov The resulting glycopeptides are then analyzed by tandem mass spectrometry (MS/MS). nih.govfrontiersin.org This technique provides information on both the peptide sequence and the attached glycan structure, allowing for the precise mapping of glycosylation sites on the protein. nih.govnih.gov The use of 6AzGlc has been instrumental in identifying novel glycosylation events and understanding the substrate promiscuity of enzymes like O-GlcNAc transferase (OGT), which was found to utilize the UDP-6AzGlc donor sugar. nih.govnih.gov

Isotope-Targeted Glycoproteomics (IsoTaG) is a sophisticated chemical glycoproteomics technique used to identify and characterize intact glycopeptides from whole-cell proteomes. nih.govacs.org The method begins with the metabolic labeling of cells using an azido-sugar such as this compound. nih.govacs.org The incorporated azides are then reacted with a specially designed set of isotopically labeled, acid-cleavable affinity tags via CuAAC. nih.govnih.gov

This "isotopic recoding" creates a unique mass signature for the labeled glycopeptides. nih.govresearchgate.net After tagging, the glycopeptides are enriched using streptavidin beads and subjected to trypsin digestion while still on the beads. nih.gov The specifically captured glycopeptides are then eluted by cleaving the acid-labile linker, leaving behind non-specifically bound peptides. nih.gov The eluted glycopeptides, now isotopically recoded, can be readily identified by mass spectrometry. nih.govnih.gov This approach was successfully used to identify several proteins modified with 6AzGlc in mammalian cells, including 60S acidic ribosomal protein P1 and AHNAK, confirming that O-glucose modification occurs in living cells. nih.gov

ParameterDescription
Method Isotope-Targeted Glycoproteomics (IsoTaG)
Chemical Reporter Per-O-acetylated 6-azido-6-deoxy-glucose (Ac46AzGlc)
Bioorthogonal Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Affinity Tag Isotopically labeled, acid-cleavable alkyne-biotin probes
Enrichment Streptavidin affinity purification
Elution Mild acid cleavage
Analysis Tandem Mass Spectrometry (MS/MS)
Identified Proteins 60S acidic ribosomal protein P1 (RPLP1), AHNAK

Fluorescence Imaging Techniques for Cellular Glycosylation

Fluorescence imaging provides a powerful means to visualize the distribution and dynamics of glycans in living cells. nih.govnih.gov This methodology leverages the metabolic incorporation of this compound, followed by bioorthogonal ligation to a fluorescent probe. mdpi.comnih.gov After cells are treated with Ac46AzGlc, the azide-modified glycoconjugates are covalently tagged with a fluorophore. nih.govnih.gov

This tagging is typically accomplished by reacting the azide-modified proteins with an alkyne-derivatized fluorescent dye, such as alkyne-TAMRA, through a CuAAC reaction. nih.gov The labeled proteins can then be visualized directly within the cell using fluorescence microscopy or analyzed in cell lysates via in-gel fluorescence scanning. nih.govnih.gov This approach has been used to demonstrate that protein labeling with 6AzGlc is detectable in as little as two hours and can reveal the subcellular localization of glycosylation. nih.gov For example, studies have shown that 6AzGlc-dependent labeling is primarily intracellular. nih.gov Flow cytometry can also be used to quantify cell-surface labeling by reacting intact cells with a membrane-impermeable alkyne-biotin probe, followed by a fluorescently labeled streptavidin. nih.gov

TechniqueProbe ExampleApplicationFinding with 6AzGlc
In-gel Fluorescence Alkyne-TAMRAVisualization of labeled proteins in cell lysates after SDS-PAGE.Robust labeling of various intracellular proteins in multiple mammalian cell lines. nih.gov
Fluorescence Microscopy Alkyne-FluorophoreImaging the subcellular localization of glycoconjugates in fixed or living cells.Predominantly intracellular labeling, distinct from cell-surface glycans. nih.govnih.gov
Flow Cytometry DBCO-Biotin + FITC-StreptavidinQuantification of cell-surface glycan labeling on intact cells.6AzGlc is largely excluded from cell-surface glycans compared to other azido-sugars. nih.gov

Biological Impact and Mutagenicity Research of Azido Modified Monosaccharides

Investigation of Mutagenic Activity in Model Organisms

The mutagenicity of 6-azido-6-deoxy-D-glucose has been assessed in both prokaryotic and eukaryotic model systems to understand its potential to induce genetic mutations.

Research has demonstrated that 6-azido-6-deoxy-β-D-glucose exhibits significant mutagenic activity in the higher plant Arabidopsis thaliana. nih.govoup.com In these studies, the mutagenic effect was clearly dose-responsive. oup.com The ability of this azido-modified monosaccharide to induce mutations in A. thaliana is noteworthy, especially when compared to sodium azide (B81097), which is highly mutagenic in other plants like barley but not in A. thaliana. oup.com This suggests a distinct mechanism of action for the azido-sugar derivative within this plant model.

**Table 1: Mutagenic Activity of 6-Azido-6-deoxy-β-D-glucose in *Arabidopsis thaliana***

Compound Concentration (mM) Mutation Frequency (%)
6-Azido-6-deoxy-β-D-glucose 0.5 1.1
1.0 1.4
2.0 1.9

Data sourced from Gichner et al. (1991) oup.com

The Ames assay, a widely used method for assessing chemical mutagenicity, employs strains of Salmonella typhimurium with pre-existing mutations in the histidine operon. re-place.be Mutagenic compounds can cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Studies have shown that this compound is mutagenic in S. typhimurium strains TA100 and TA1535. nih.gov The mutagenic response is similar to that of sodium azide, as it does not induce mutations in the TA98 strain and its activity is independent of external metabolic activation. nih.gov Interestingly, the specific mutagenicity of this compound was found to be the lowest among the tested azido (B1232118) derivatives of monosaccharides and alcohols in one study, with a value of 20.5 revertants per nanomole. oup.com This lower value was hypothesized to be due to the presence of glucose in the minimal agar (B569324) medium, which could compete with the azido-sugar for transport or metabolic pathways. oup.comnih.gov Further research confirmed that the mutagenic activity of this compound is indeed inhibited by the presence of D-glucose in the medium and is significantly enhanced when a different carbon source, such as citrate, is used. nih.gov

Table 2: Mutagenic Activity of this compound in Salmonella typhimurium TA100

Compound Concentration (nmol/plate) His+ Revertants/nmol
6-Azido-6-deoxy-β-D-glucose 100 20.5

Data sourced from Gichner et al. (1991) oup.com

Comparative Analysis with Other Azido Derivatives of Monosaccharides and Alcohols

The mutagenic activity of this compound has been compared with other azido-modified compounds to understand structure-activity relationships. acs.org

In both Arabidopsis thaliana and Salmonella typhimurium, other azido derivatives of monosaccharides and alcohols also demonstrated high mutagenic activity. nih.govoup.com These include:

6-Azido-6-deoxy-β-D-galactose

3-Azido-1,2-propanediol

1,3-Diazido-2-propanol

In S. typhimurium, a range of 6-azido-6-deoxy (AZd) derivatives of various hexoses were found to be mutagenic, including those of D-mannose, D-altrose, D-allose, L-idose, and D-galactose. nih.gov The mutagenic efficiency of these azido hexoses was similarly inhibited by their non-azido structural analogs. nih.gov For example, the mutagenicity of 6-azido-6-deoxy-D-galactose was reduced by the presence of D-galactose. nih.gov

In contrast, a study involving N-(3-azido-2-hydroxypropyl) derivatives of purines and pyrimidines revealed a different pattern of mutagenicity. While these compounds were mutagenic in the Ames assay, they were ineffective in the Arabidopsis mutagenicity assay, highlighting a significant difference in the mutagenic response between these model organisms for this particular class of azido compounds. nih.govoup.com

The comparative data underscores that while the azido group is a key determinant of mutagenicity, the molecular scaffold to which it is attached (e.g., glucose, galactose, propanediol) and the biological system in which it is tested play crucial roles in the observed mutagenic outcome. nih.govnih.gov

Table 3: Comparative Mutagenicity of Azido Derivatives in S. typhimurium TA100

Compound His+ Revertants/nmol
β-Azido-L-alanine 585.3
3-Azido-1,2-propandiol 350.0
1,3-Diazido-2-propanol 290.0
6-Azido-6-deoxy-β-D-galactose 115.0
6-Azido-6-deoxy-β-D-glucose 20.5

Data sourced from Gichner et al. (1991) oup.com

Future Directions and Emerging Research Avenues

Development of Next-Generation Bioorthogonal Probes with Enhanced Selectivity

A primary focus of future research is the development of more sophisticated bioorthogonal probes derived from or used in conjunction with 6AzGlc. While the azide (B81097) group of 6AzGlc allows for effective labeling through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), there is a continuous drive to enhance the selectivity and efficiency of these labeling techniques.

Innovations in this area may include the design of novel fluorophores and functional tags that can be attached to 6AzGlc-modified molecules. rsc.org These next-generation probes could offer improved photophysical properties, such as near-infrared (NIR) II fluorescence, for deeper tissue imaging and reduced background signal. rsc.org Furthermore, the development of probes that are activated by specific cellular conditions or enzymes would allow for more precise spatial and temporal tracking of 6AzGlc-labeled glycans. rsc.org

Research into alternative bioorthogonal reactions that are even more biocompatible and possess faster kinetics is also a promising direction. While click chemistry has been revolutionary, minimizing potential cytotoxicity associated with copper catalysts in CuAAC remains a consideration for certain live-cell applications. Therefore, refining SPAAC reagents and exploring entirely new bioorthogonal chemistries will be crucial for pushing the boundaries of in vivo imaging and glycan analysis.

Elucidation of Glycan Functions in Complex Biological Systems

6AzGlc has already proven to be a valuable tool for studying glycosylation. Future research will undoubtedly leverage this compound to delve deeper into the intricate roles of glycans in a wide array of biological systems. By metabolically labeling glycans with 6AzGlc, researchers can trace their dynamic changes during cellular processes like differentiation, signaling, and disease progression. glycodepot.com

A significant area of investigation will be the continued exploration of the substrate promiscuity of glycosyltransferases, such as O-GlcNAc transferase (OGT). nih.govnih.gov Studies have shown that OGT can utilize UDP-6AzGlc as a donor substrate, leading to the labeling of O-GlcNAcylated proteins. nih.govnih.gov This discovery opens up possibilities for studying the regulation and functional consequences of this widespread post-translational modification in greater detail. nih.govnih.gov By using 6AzGlc in combination with advanced proteomic techniques, it may be possible to identify novel O-GlcNAcylated proteins and understand how their modification patterns change in response to various stimuli. nih.govresearchgate.net

Furthermore, the application of 6AzGlc is not limited to O-GlcNAcylation. It can serve as a general metabolic reporter to investigate the broader landscape of cellular metabolism and the tolerance of various biosynthetic enzymes to modified sugars. nih.govresearchgate.net This will be instrumental in mapping the complex interplay between different metabolic pathways and glycosylation.

Advancements in Glycosylation Engineering and Glycobiology Tool Development

The ability to introduce a bioorthogonal handle like the azide group into glycans via 6AzGlc is a foundational step towards glycosylation engineering. This involves the deliberate modification of glycan structures to alter their functions or to create novel biomolecules. Future research will likely focus on expanding the toolkit for such engineering endeavors.

This includes the chemoenzymatic synthesis of diverse libraries of "unnatural" sugars, building upon the foundation laid by molecules like 6AzGlc. acs.org These libraries could be used to probe the specificities of glycosyltransferases and to generate glycoproteins with tailored properties. acs.org Such engineered glycoproteins could have applications in therapeutics, diagnostics, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.